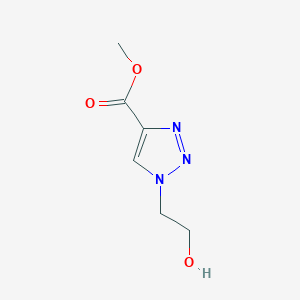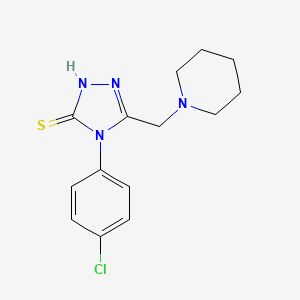
2-Methoxy-3-methylbutanoic acid
Descripción general
Descripción
2-Methoxy-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O3 It is a derivative of butanoic acid, featuring a methoxy group and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-3-methylbutanol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired acid. Another method involves the oxidation of 2-methoxy-3-methylbutanal using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound can be produced via the hydroformylation of isobutylene with syngas (a mixture of hydrogen and carbon monoxide), forming isovaleraldehyde, which is then oxidized to the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3-methylbutanoic acid undergoes typical carboxylic acid reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: 2-Methoxy-3-methylbutanal or 2-Methoxy-3-methylbutanone.
Reduction: 2-Methoxy-3-methylbutanol.
Substitution: Esters, amides, and anhydrides of this compound.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Methylbutanoic acid (Isovaleric acid): Shares a similar structure but lacks the methoxy group.
2-Methylbutanoic acid: Similar carbon chain but different functional groups.
Butanoic acid: The parent compound without any substituents.
Uniqueness: 2-Methoxy-3-methylbutanoic acid is unique due to the presence of both a methoxy and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
2-methoxy-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWYNSIQHMCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B3385666.png)



![Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3385686.png)


![(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid](/img/structure/B3385699.png)






